(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(2-ethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-8(3-4-12-13)9(14)7-5-10-11-6-7/h3-6,9,14H,2H2,1H3,(H,10,11) |
InChI Key |
LISOYRQCRLAOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at 0°C to room temperature over 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of the target compound with structurally related pyrazole derivatives:
Physicochemical Properties
- Solubility: The target compound’s methanol bridge may improve water solubility compared to lipophilic analogues like the CF3-phenoxy derivative .
- Melting Points: While direct data is absent, analogues such as 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (mp 173.1°C ) suggest pyrazole derivatives often exhibit high melting points due to hydrogen bonding and rigidity.
Biological Activity
The compound (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Pyrazole Derivatives : The initial step typically includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form substituted pyrazoles.
- Formation of Methanol Derivative : The incorporation of methanol into the structure can be achieved through reductive amination or similar reactions to yield the final product.
Anticancer Activity
Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these activities typically range from 2.43 to 14.65 μM, indicating potent growth inhibition .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction |
| 10c | MDA-MB-231 | 7.84 | Caspase activation |
The mechanism of action for these compounds often involves microtubule destabilization and apoptosis induction through caspase activation .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In various studies, compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
While less studied, some pyrazole derivatives have demonstrated antimicrobial activity against different bacterial strains. The presence of specific substituents on the pyrazole ring can enhance this activity, making it a promising area for further research .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on MDA-MB-231 Cells : A study involving this compound showed that treatment at concentrations as low as 2.5 μM led to significant morphological changes indicative of apoptosis.
- Combination Therapy : Research has indicated that combining pyrazole derivatives with existing chemotherapeutics may enhance efficacy against resistant cancer cell lines.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For pyrazole derivatives, reflux conditions in ethanol or methanol with stoichiometric control are critical. For example, similar pyrazole alcohols are synthesized by reacting pyrazolone precursors with aldehydes under reflux (70–80°C) for 6–8 hours, achieving yields of 60–75% . Key parameters include:
- Solvent : Ethanol/methanol for solubility and stability.
- Catalyst : Acidic (e.g., glacial acetic acid) or basic conditions, depending on the substrate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : H and C NMR to identify substituents on pyrazole rings and the methanol group (e.g., δ ~4.5 ppm for -CHOH) .
- FT-IR : O-H stretching (~3200–3500 cm) and C=N/C-O bonds (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] = 235.12) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is gold-standard for absolute configuration determination. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (e.g., SHELX-2018) for least-squares refinement, with R-factor < 0.05. Hydrogen atoms are added geometrically or via difference Fourier maps .
- Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (O-H···N, ~2.8 Å) .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting) may arise from tautomerism or dynamic effects. Strategies:
- Variable-Temperature NMR : Resolve rotational barriers (e.g., -CHOH rotation).
- DFT Calculations : Compare experimental vs. computed C chemical shifts (B3LYP/6-311+G(d,p)) .
- 2D NMR : HSQC/HMBC to confirm connectivity (e.g., correlation between pyrazole C-4 and methanol proton) .
Q. What methodologies assess the biological activity of pyrazole-based analogs?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC using TR-FRET (e.g., TrkA kinase inhibition via KRC-108 analogs) .
- Antimicrobial Screening : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Molecular Docking : AutoDock Vina to predict binding modes (e.g., pyrazole-OH interacting with ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
